molecular formula C4H4N2OS B3381833 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one CAS No. 27643-14-7

1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

Cat. No. B3381833
CAS RN: 27643-14-7
M. Wt: 128.15 g/mol
InChI Key: VRPVIJUBLLHRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one consists of a thiadiazole ring attached to an ethanone group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1,3,4-Thiadiazole derivatives are recognized for their broad pharmacological potential. These compounds serve as pharmacophore scaffolds that can be chemically modified to enhance pharmacological activity. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-oxadiazole ring, in particular, is a bioisostere for carboxylic, amide, and ester groups, contributing to hydrogen bonding interactions with enzymes and receptors. This structural component is crucial for the development of new drug-like molecules, underscoring its significance in medicinal chemistry (Lelyukh, 2019).

Organic and Material Chemistry

Benzo[1,2-c;4,5-c′]Bis[1,2,5]Thiadiazole (BBT)-based materials are explored for their application in organic optoelectronics. The synthetic pathways and computational studies of BBT core materials indicate their open-shell biradical nature, which is promising for future research directions in material science (Tam & Wu, 2015).

Synthetic Chemistry

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions. Their pharmaceutical significance, particularly their activity against different fungal and bacterial strains, is a major research focus (Yusuf & Jain, 2014).

Bioorganic Chemistry

Thiadiazoles play a significant role in bioorganic chemistry due to their wide range of biological activities and applications in organic synthesis. They are utilized as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The diverse biological activities and structure-activity relationships of thiadiazole compounds provide a valuable tool for organic and medicinal chemists aiming to develop safer and more effective therapeutic agents (Asif, 2016).

properties

IUPAC Name

1-(thiadiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c1-3(7)4-2-8-6-5-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPVIJUBLLHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,3-Thiadiazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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